molecular formula C10H6F2N2O B11894819 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B11894819
M. Wt: 208.16 g/mol
InChI Key: XMCHOTZPKDRZEA-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative serving as a versatile building block in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in biologically active compounds, notably as a core component of antifungal drugs . The incorporation of the 2,4-difluorophenyl group is a strategic modification; fluorine atoms can significantly influence a molecule's conformation, metabolic stability, and binding affinity due to their high electronegativity and small atomic radius, which allows for strong, polarized carbon-fluorine bonds and potential hydrogen bonding with biological targets . This makes the compound a valuable intermediate for developing novel therapeutic agents. This chemical scaffold holds significant research value in neuroscience. It acts as a key precursor for synthesizing 2-phenyl-1H-imidazole and 2-phenyl-1H-benzo[d]imidazole derivatives, which are investigated as metabolically stable positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. Targeting this receptor subpopulation, highly expressed in the basal ganglia, is a novel pharmacological strategy for exploring treatments for neurological dysfunctions such as Parkinson's disease . Furthermore, based on the established role of azole compounds, derivatives of this aldehyde are of interest for designing and synthesizing new antifungal agents. Researchers can functionalize the aldehyde group to create hydrazones and thiosemicarbazones, classes of compounds known to exhibit significant antifungal properties . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

XMCHOTZPKDRZEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and glyoxal as the primary starting materials.

    Formation of Imidazole Ring: The reaction between 2,4-difluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

    Introduction of Carbaldehyde Group:

Industrial Production Methods

Industrial production of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2,4-difluorophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2,4-difluorophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the carbaldehyde group, which can react with amino groups on proteins. Additionally, the difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde 2-fluorophenyl, 5-carbaldehyde C₁₀H₇FN₂O 190.17 Higher electron-withdrawing effect than non-fluorinated analogs; white to tan solid .
2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde 3-fluoro-5-methylphenyl, 5-carbaldehyde C₁₁H₉FN₂O 204.20 Methyl group increases steric bulk; potential for altered solubility .
1-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-2-methyl-1H-imidazole-5-carboxaldehyde 4-chloro, 2-fluorobenzoyl, 2-methyl, 5-carboxaldehyde C₁₈H₁₂ClFN₂O₂ 342.75 Chloro and benzoyl groups enhance steric hindrance; possible pharmaceutical use .
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde 2-butyl, 5-chloro, 4-carboxaldehyde C₈H₁₁ClN₂O 186.64 Chloro and alkyl groups may improve metabolic stability; used in synthesis .
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 4-methoxyphenyl, 5-trifluoromethyl C₁₁H₉F₃N₂O 242.20 Methoxy and trifluoromethyl groups enhance hydrophobicity and electronic effects .

Physicochemical Properties

  • Solubility : Fluorinated and chloro substituents generally reduce water solubility due to increased lipophilicity.
  • Melting Points: Data is scarce, but crystalline analogs (e.g., monoclinic systems with β = 116.8° and Z = 8) suggest stable packing via weak interactions like C–H⋯S .
  • Reactivity : The aldehyde group at the 5-position is susceptible to nucleophilic additions, making it a key intermediate for further functionalization .

Biological Activity

2-(2,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde

The synthesis of 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of appropriate imidazole derivatives with aldehydes or ketones. The reaction conditions may vary but often include the use of solvents such as ethanol or acetic acid under reflux conditions. The resulting compound is characterized using spectroscopic techniques, including NMR and mass spectrometry.

Antimicrobial Properties

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted imidazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A comparative analysis of the antimicrobial efficacy of different imidazole derivatives is presented in Table 1.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
2-(2,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde18 (E. coli)
Standard (Streptomycin)28 (E. coli)
Other Imidazole Derivative A15 (E. coli)
Other Imidazole Derivative B20 (E. coli)

The data indicates that 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde has a comparable antimicrobial effect to established antibiotics.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promising results against breast cancer (MDA-MB-231) and lung cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted by Jain et al., the compound was tested against several cancer cell lines using MTT assays to determine cell viability. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value of approximately 15 µM for MDA-MB-231 cells.

The biological activity of imidazole compounds is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Imidazoles can inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Some imidazoles act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazole derivatives is crucial for optimizing their biological activity. Modifications at the phenyl ring or imidazole core can significantly affect potency and selectivity. For instance, the introduction of fluorine atoms has been linked to enhanced lipophilicity and improved binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity
Substitution on Imidazole RingAltered receptor binding affinity

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-difluorophenyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like glyoxal derivatives with 2,4-difluoroaniline under acidic conditions. Key steps include:
  • Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction or Duff formylation.
  • Cyclization : Using catalysts like NH4_4OAc in polar solvents (e.g., DMF) at 80–100°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    To improve yield, optimize stoichiometry, temperature, and reaction time. Use inert atmospheres to prevent oxidation .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; aldehyde proton at δ 9.8–10.2 ppm).
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze unit cell parameters (e.g., monoclinic system, space group P21_1/c) and hydrogen-bonding interactions (C–H⋯O/S) for packing analysis .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: 235.06).

Q. What are the primary chemical reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde undergoes:
  • Nucleophilic Addition : With amines (Schiff base formation) or alcohols (acetalization).
  • Reduction : NaBH4_4 or LiAlH4_4 reduces it to a hydroxymethyl group.
  • Oxidation : Controlled oxidation (e.g., Ag2_2O) yields carboxylic acid derivatives.
    Monitor reactions via TLC and characterize products using FTIR (aldehyde C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • B3LYP/6-311++G(d,p) : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., aldehyde carbon as electrophilic site).
  • Charge Distribution : Mulliken charges reveal electron-deficient fluorophenyl rings.
  • Thermochemistry : Atomization energy deviations (<3 kcal/mol) validate functional accuracy.
    Use Gaussian or ORCA software, referencing Becke’s exchange-correlation functional .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines).
  • Structural-Activity Relationships (SAR) : Map substituent effects (e.g., fluorine position impacts lipophilicity).
  • Target Validation : Use molecular docking (AutoDock Vina) to assess binding affinity variations with protein targets (e.g., CYP51 in fungi) .

Q. How do crystal packing and non-covalent interactions influence the compound’s stability and solubility?

  • Methodological Answer : Analyze X-ray data (e.g., CCDC entries):
  • Intermolecular Forces : Identify C–H⋯F (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å).
  • Solubility Prediction : Correlate H-bond donors/acceptors with Hansen solubility parameters.
  • Thermal Stability : DSC/TGA to link packing density to melting points .

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